molecular formula C8H18N2 B1294698 2,2,4,4-Tetramethylcyclobutane-1,3-diamine CAS No. 7531-10-4

2,2,4,4-Tetramethylcyclobutane-1,3-diamine

Cat. No. B1294698
CAS RN: 7531-10-4
M. Wt: 142.24 g/mol
InChI Key: QWEVGNOJPHTVEY-UHFFFAOYSA-N
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Description

Cyclobutane diamines, such as 2,2,4,4-Tetramethylcyclobutane-1,3-diamine, are important building blocks in organic chemistry due to their constrained geometric structure, which can impart unique properties to the molecules they are incorporated into. These compounds are particularly interesting for their potential applications in drug discovery and the synthesis of agrochemicals and organic materials .

Synthesis Analysis

The synthesis of cyclobutane diamines can be challenging due to the need for differentiation between the two nitrogen atoms and the requirement for diverse substitution patterns. A novel approach to the synthesis of orthogonally protected diamines, including cyclobutane derivatives, involves the nitrogen-directed diazidation of alkenes, cyclopropanes, and cyclobutanes using copper thiophene-2-carboxylate as a catalyst. This method allows for the selective substitution of the formed α-amino azide by various carbon nucleophiles, leading to the formation of diamines with orthogonally protected amino groups . Additionally, the stereoselective synthesis of cyclobutane-1,2-diamine stereoisomers has been achieved through enantio- and diastereocontrolled routes starting from a common chiral precursor, with orthogonal protection enabling chemoselective manipulation of both amino groups .

Molecular Structure Analysis

The molecular structure of cyclobutane-derived diamines has been studied, with a focus on their conformational preferences. X-ray diffraction has been used to evaluate the structure of Boc-monoprotected derivatives of cyclobutane diamines. These studies are important for understanding the steric constraints imposed by the cyclobutane ring and how these constraints can influence the overall molecular conformation, which is relevant for their potential use in drug design .

Chemical Reactions Analysis

Cyclobutane diamines undergo various chemical reactions depending on the reaction conditions and the nucleophilicity of the attacking species. For instance, the reaction of 2,2,4,4-tetramethyl-1,3-cyclobutanedione with primary amines leads to the formation of N-substituted imines, which can be hydrolyzed to amides in the presence of water. When reacting with diamines, this dione can be used to synthesize substituted imidazolines and dihydropyrimidines . Moreover, cationic 2-azabutadienes derived from thiomethylamines can undergo polar [4π + 2π] cycloadditions to form substituted tetrahydroquinolines and related nitrogen-heterocycles in a regio- and diastereo-selective manner .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2,2,4,4-Tetramethylcyclobutane-1,3-diamine are not detailed in the provided papers, the general properties of cyclobutane diamines can be inferred. These compounds are likely to have high melting points and boiling points due to their rigid structure. The presence of two amino groups also suggests that they will have basic properties and the ability to form hydrogen bonds, which could affect their solubility in various solvents. The steric hindrance provided by the tetramethyl groups in 2,2,4,4-Tetramethylcyclobutane-1,3-diamine would likely influence its reactivity and the types of chemical reactions it can participate in .

Scientific Research Applications

Electron Spin Resonance Studies

Studies on substituted cyclobutane anions, such as dicyanomethylene-2,2,4,4-tetramethylcyclobutanone, indicate their use in electron spin resonance (ESR) spectroscopy. This technique is crucial for understanding electron transfer mechanisms in organic molecules (Jones, Lalancette, & Benson, 1964).

Photoisomerization Research

Research involving the photoisomerization of N,N′-dioxides of N,N′-dialkyl-2,2,4,4-tetramethylcyclobutane-1,3-di-imines is significant for understanding stereoelectronic effects in organic chemistry. These studies contribute to our knowledge of organic reaction mechanisms (Boyd et al., 1989).

Acid-Catalyzed Reactions in Organic Synthesis

Investigations into the acid-catalyzed rearrangement of compounds like 3-methylene-2,2,4,4-tetramethylcyclobutanone offer insights into acylium ion generation and lactone formation, which are pivotal in organic synthesis (Lee-Ruff, 1972).

Diamine Synthesis and Its Applications

Diamines are fundamental in synthesizing agrochemicals and drugs. Studies on the nitrogen-directed azidation of C-C bonds in cyclobutanes for diamine synthesis shed light on new methodologies in organic synthesis (Wang, Nguyen, & Waser, 2021).

Biotechnology and Polyamide Plastics

The biosynthesis of diamines, including studies on microbial factories like Escherichia coli and Corynebacterium glutamicum, is crucial for sustainable plastic production. This research is key to developing renewable bio-based diamines for industry (Wang, Li, & Deng, 2020).

Safety And Hazards

The compound is associated with several hazard statements including H227, H302, H314, and H335 . These codes correspond to various hazards such as flammability (H227), harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) .

properties

IUPAC Name

2,2,4,4-tetramethylcyclobutane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H18N2/c1-7(2)5(9)8(3,4)6(7)10/h5-6H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEVGNOJPHTVEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C1N)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064734
Record name 1,3-Cyclobutanediamine, 2,2,4,4-tetramethyl-
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Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,2,4,4-Tetramethylcyclobutane-1,3-diamine

CAS RN

7531-10-4
Record name 2,2,4,4-Tetramethyl-1,3-cyclobutanediamine
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Record name 2,2,4,4-Tetramethyl-1,3-cyclobutanediamine
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Record name 1,3-Cyclobutanediamine, 2,2,4,4-tetramethyl-
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Record name 1,3-Cyclobutanediamine, 2,2,4,4-tetramethyl-
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Record name 2,2,4,4-tetramethylcyclobutane-1,3-diamine
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Record name 2,2,4,4-TETRAMETHYL-1,3-CYCLOBUTANEDIAMINE
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